molecular formula C20H41NO3 B13729997 N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide

N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide

Katalognummer: B13729997
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: HDIULWUIIPSWKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide: is an organic compound with the molecular formula C20H41NO3 It is a derivative of hexadecanamide, featuring a hydroxyethoxyethyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide typically involves the reaction of hexadecanoyl chloride with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.

Wirkmechanismus

The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxyethyl group enhances its solubility and facilitates its interaction with biological membranes. The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-hexadecanamide: Lacks the hydroxyethoxyethyl group, resulting in different solubility and reactivity.

    N-[2-(2-hydroxyethoxy)ethyl]octadecanamide: Similar structure but with an octadecanamide backbone, leading to different physical properties.

    N-[2-(2-hydroxyethoxy)ethyl]dodecanamide: Shorter carbon chain, affecting its hydrophobicity and interactions.

Uniqueness

N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide is unique due to the presence of the hydroxyethoxyethyl group, which imparts distinct solubility and reactivity characteristics. This makes it a valuable compound for various applications, particularly in the fields of chemistry, biology, and medicine.

Eigenschaften

Molekularformel

C20H41NO3

Molekulargewicht

343.5 g/mol

IUPAC-Name

N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide

InChI

InChI=1S/C20H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)21-16-18-24-19-17-22/h22H,2-19H2,1H3,(H,21,23)

InChI-Schlüssel

HDIULWUIIPSWKE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)NCCOCCO

Verwandte CAS-Nummern

32993-45-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.